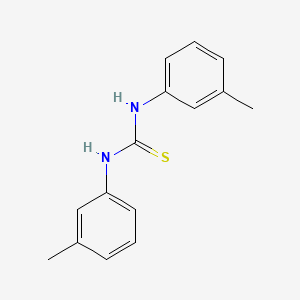

1,3-Bis(3-methylphenyl)thiourea

Übersicht

Beschreibung

1,3-Bis(3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H16N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by 3-methylphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(3-methylphenyl)thiourea can be synthesized through the reaction of xylylenediamine with phenylisothiocyanate in dichloromethane. The reaction is typically carried out at room temperature for several hours, monitored by thin-layer chromatography. The solid product formed is then filtered and recrystallized from methanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1,3-Bis(3-methylphenyl)thiourea derivatives have been utilized as catalysts in numerous organic reactions. Their ability to form stable coordination complexes with metals enhances their catalytic efficiency.

Table 1: Catalytic Applications of this compound

| Reaction Type | Catalyst Used | Reference |

|---|---|---|

| Heck Reaction | Palladium complex of thiourea | |

| Suzuki Coupling | Palladium complex of thiourea | |

| Synthesis of Tetrazoles | Samarium complex on boehmite |

Recent studies have reported the use of a samarium complex derived from this compound as an efficient nanocatalyst for the homoselective synthesis of tetrazoles in a green solvent environment, demonstrating its utility in sustainable chemistry practices .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that thiourea derivatives can inhibit various microorganisms, including bacteria and fungi.

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus epidermidis (MRSA) | 2–32 µg/mL |

| Other derivatives | Mycobacterium tuberculosis | MIC values between 10.96-17.81 µM |

In vitro studies have shown that various derivatives of thiourea, including those based on this compound, exhibit significant antibacterial effects against both standard and hospital strains . The presence of halogen substituents has been linked to enhanced antimicrobial activity.

Anticancer Potential

Thiourea derivatives have been explored for their anticancer properties. Computational studies suggest that certain platinum complexes derived from thioureas may serve as effective anticancer agents.

Table 3: Anticancer Activity of Thiourea Derivatives

| Compound | Cancer Type | Binding Energy (kcal/mol) |

|---|---|---|

| Bis-(1-(3,4-dichlorobenzoyl)-3-methyl thiourea) platinum (II) | Lung cancer | -10.69 |

| Bis-(1-(naphthalene-2-carbonyl)-3-methyl thiourea) platinum (II) | Various cancers | -11.96 |

These findings indicate that the incorporation of thiourea into platinum-based compounds may enhance their efficacy against cancer cells .

Material Science Applications

In material science, thioureas are valued for their roles in synthesizing new materials with desirable properties such as thermal stability and flame retardancy.

Table 4: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Flame Retardants | Used in developing flame-resistant materials | |

| Thermal Stabilizers | Enhances thermal stability in polymers |

The versatility of thioureas allows them to be incorporated into various polymeric systems to improve performance characteristics.

Wirkmechanismus

The mechanism of action of 1,3-Bis(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes. The compound’s antimicrobial activity is linked to its ability to interfere with the cell wall synthesis of bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(3-methylphenyl)thiourea can be compared with other similar thiourea derivatives:

1,3-Bis(2,6-dimethylphenyl)thiourea: Similar structure but with different substitution patterns, leading to variations in biological activity.

1,3-Bis(3,4-dichlorophenyl)thiourea: Contains chlorine atoms, which can enhance its antimicrobial properties.

1,3-Di-p-tolylthiourea: Another derivative with different methyl group positions, affecting its chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1,3-Bis(3-methylphenyl)thiourea (C15H16N2S) is an organosulfur compound with significant biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits a variety of biological activities primarily due to its interactions with specific enzymes and cellular pathways. Notably, it has been shown to inhibit several key enzymes involved in metabolic processes, including:

- α-Amylase

- α-Glucosidase

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BuChE)

These interactions can significantly affect carbohydrate metabolism and neurotransmitter regulation, making this compound relevant for conditions such as diabetes and neurodegenerative diseases.

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes. This binding is facilitated by the thiourea moiety, which forms hydrogen bonds and other non-covalent interactions with enzyme residues. The inhibition of α-amylase and α-glucosidase can lead to reduced glucose absorption, making it a candidate for managing blood sugar levels in diabetic patients.

Cytotoxicity Against Cancer Cells

This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human colon cancer (SW480 and SW620) and prostate cancer (PC3) cells. The IC50 values for these effects range from 7 to 20 µM, indicating potent activity against malignant cells while sparing normal cells .

Case Studies

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. The compound reduced cell viability significantly in treated groups compared to controls, with reductions in live cell numbers ranging from 20% to 93% depending on the cell line and treatment duration .

- Mechanisms of Apoptosis : Detailed investigations into the mechanisms revealed that treatment with this thiourea derivative led to increased levels of interleukin-6 and triggered apoptosis through inhibition of critical kinases involved in cell survival pathways .

Comparative Analysis with Other Thioureas

| Compound | IC50 (µM) | Target Cell Lines | Notes |

|---|---|---|---|

| This compound | 7 - 20 | SW480, SW620, PC3 | Induces apoptosis; selective against cancer cells |

| 1,3-Bis(4-dichlorophenyl)thiourea | 1.5 - 8.9 | SW480, K-562 | Higher activity; targets multiple pathways |

| 1,3-Di-p-tolylthiourea | 10 - 15 | Various cancer lines | Moderate activity; structural variations impact efficacy |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced lipophilicity compared to other urea derivatives. This property may facilitate better cellular penetration and bioavailability.

Eigenschaften

IUPAC Name |

1,3-bis(3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMWVFOQAAUFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406327 | |

| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-51-9 | |

| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of 1,3-Bis(3-methylphenyl)thiourea as described in the research?

A1: The research reveals that this compound crystallizes with two distinct molecules in its asymmetric unit []. These molecules, while chemically identical, exhibit different crystallographic behavior. The difference primarily lies in the dihedral angle between the benzene rings within each molecule, being 62.54° for one and 79.54° for the other []. This difference influences how these molecules interact with each other within the crystal lattice, specifically through hydrogen bonding.

Q2: How do the molecules of this compound interact within the crystal lattice?

A2: The molecules interact through intermolecular hydrogen bonds. The N—H groups of the thiourea moiety form hydrogen bonds with the S atom of neighboring molecules, creating an R 2 2(8) ring motif []. Additionally, C—H⋯S hydrogen bonds contribute to the formation of R 2 2(12) ring motifs within the crystal structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.